molecular formula C32H36N6O6 B601663 Dabigatran Impurity 13 CAS No. 1408238-37-8

Dabigatran Impurity 13

Numéro de catalogue B601663
Numéro CAS: 1408238-37-8
Poids moléculaire: 600.66
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dabigatran Impurity 13 is a chemical compound with the molecular formula C35H43N7O5 and a molecular weight of 641.8 . It is related to Dabigatran, an anticoagulant drug sold under the brand name Pradaxa .


Synthesis Analysis

The synthesis of Dabigatran and its impurities has been reported in several studies . A novel synthon, n-hexyl-4-nitrophenyl carbonate (32), has been used to substantially eliminate the formation of potential impurities . The Pinner reaction was used to prepare a key intermediate, amidine 8, which was then subjected to nucleophilic substitution with the novel synthon to furnish the Dabigatran base .


Molecular Structure Analysis

The molecular structure of Dabigatran Impurity 13 can be represented by the SMILES string: CN1C2=CC=C (C (N (C3=CC=CC=N3)CCC (OCCC)=O)=O)C=C2N=C1CNC4=CC=C (C (NC (OCCCCCC)=O)=N)C=C4 . This structure has been characterized by techniques such as LC-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dabigatran and its impurities have been studied . The reactions include N-acylation, reduction under catalytic hydrogenation conditions, and nucleophilic substitution .

Applications De Recherche Scientifique

  • Pharmaceutical Chemistry and Quality Control

    • Dabigatran is a novel anticoagulant drug acting as a direct and reversible thrombin inhibitor .
    • A sensitive and validated LC-MS method has been developed for the analysis of Dabigatran and estimation of its main three impurities in API and pharmaceutical dosage forms .
    • The analysis were carried out on a Shimadzu Shim-pack XR-ODS II column (100 x 3.0 mm, 2.2µm particle size), with a mobile phase containing water with 0.1% of formic acid as mobile phase A and acetonitrile as mobile phase B in gradient program at a flow rate of 0.3ml/min .
    • The method was validated according to USP 35 guideline recommendations and to the ICH guidelines for validation .
  • Drug Synthesis

    • A facile synthesis for Dabigatran etexilate mesylate, an anticoagulant drug, is reported using a novel synthon, n-hexyl-4-nitrophenyl carbonate .
    • This method substantially eliminates the formation of potential impurities which were generated due to the use of n-hexyl chloroformate in previously reported methods .
  • Analytical Method Development and Validation

    • Dabigatran Impurity 13, also known as Dabigatran Etexilate Propanoate, can be used for the analytical method development and method validation (AMV) during the commercial production of Dabigatran .
    • This involves the use of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze the composition of the drug and its impurities .
    • The analysis is carried out on a specific type of column with a specific mobile phase, and the method is validated according to certain guidelines .
  • Quality Control in Pharmaceutical Production

    • Dabigatran Impurity 13 can also be used in quality control (QC) applications for the Abbreviated New Drug Application (ANDA) or during commercial production of Dabigatran .
    • This involves testing the drug product to ensure it meets the required standards of quality, safety, and efficacy .
  • Pharmacokinetic Studies

    • Dabigatran and its impurities can be analyzed in biological samples (like plasma) using LC-MS to study their pharmacokinetics .
    • This involves understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .
  • Impurity Profiling

    • Impurity profiling is an important part of drug development and regulatory compliance .
    • Dabigatran Impurity 13 can be used in impurity profiling to understand the nature and quantity of impurities in the drug .
  • LC-MS Analysis

    • Dabigatran and its impurities can be analyzed using liquid chromatography-mass spectrometry (LC-MS) methods .
    • This involves the use of a specific type of column with a specific mobile phase, and the method is validated according to certain guidelines .
    • The analysis results are used to ensure the quality of the drug and its dosage forms .
  • Drug Stability Studies

    • Dabigatran and its impurities can be used in drug stability studies .
    • This involves analyzing the drug and its impurities under different conditions to understand how they change over time .
    • The results of these studies can help in the development of storage guidelines and shelf-life determination .
  • N-Nitroso Impurity Quantitation

    • Dabigatran and its impurities can be used in the quantitation of N-Nitroso impurities in Dabigatran Etexilate Mesylate API .
    • This involves the use of LC/TQ Applications .
    • The results of these studies can help in ensuring the safety and efficacy of the drug .
  • Pharmaceutical Reference Standards

    • Dabigatran Impurity 13 can be used as a reference standard in pharmaceutical research .
    • This involves comparing the properties of the impurity with those of the drug to ensure the quality and consistency of the drug .
  • Regulatory Compliance

    • Dabigatran Impurity 13 can be used in regulatory compliance applications .
    • This involves ensuring that the drug and its impurities meet the standards set by regulatory bodies .
  • Commercial Production

    • Dabigatran Impurity 13 can be used in the commercial production of Dabigatran .
    • This involves using the impurity in the synthesis of the drug and ensuring that it meets the required standards of quality, safety, and efficacy .

Safety And Hazards

The safety data sheet for Dabigatran suggests that it should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Similar precautions are likely applicable to Dabigatran Impurity 13.

Orientations Futures

The safety of Dabigatran and its impurities continues to be a topic of research . Future studies may focus on further elucidating the properties of Dabigatran Impurity 13 and its potential effects on the efficacy and safety of Dabigatran. Additionally, the development of more sensitive and accurate methods for the detection and quantification of Dabigatran and its impurities is an important area of future research .

Propriétés

IUPAC Name

3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSMJNALQPNLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabigatran impurity P

CAS RN

1408238-37-8
Record name N-((2-(((4-((((Hexyloxy)carbonyl)amino)carbonyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)CARBONYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-.BETA.-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C89S36UVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

25 g of dabigatran etexilate mesylate were suspended in 180 mL of deionized water. 1.32 g of methanesulfonic acid were added. The reaction mixture was heated to 55° C. and stirred at this temperature for 7 days. The resulting mixture was filtered, and the solid was dried under vacuum. The solid was purified by column chromatography, eluting with dichloromethane:methanol (10:1 v/v) mixture. After solvent evaporation of the selected fractions containing the desired compound, 5.9 g of 3-{[(2-{[(4-{[({hexyloxy}carbonyl)amino]carbonyl}phenyl)-amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](pyridin-2-yl)amino}propanoic acid were obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dabigatran Impurity 13
Reactant of Route 2
Reactant of Route 2
Dabigatran Impurity 13
Reactant of Route 3
Dabigatran Impurity 13
Reactant of Route 4
Reactant of Route 4
Dabigatran Impurity 13
Reactant of Route 5
Dabigatran Impurity 13
Reactant of Route 6
Dabigatran Impurity 13

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.